3-Nitrobenzenesulfonic acid

Overview

Description

Synthesis Analysis

The green synthesis of 3-Nitrobenzenesulfonyl chloride, a closely related compound, has been developed to reduce environmental impact. This method significantly reduces the generation of acidic waste gas and wastewater by 40%, achieving a product yield of 89.80% using a novel catalyst and sulfonation agent (Chen Zhong-xiu, 2009).

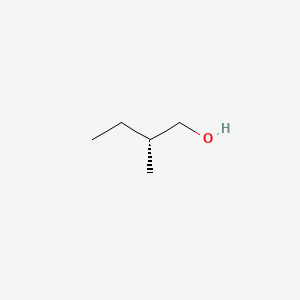

Molecular Structure Analysis

The molecular structure of 3-Nitrobenzenesulfonic acid and its derivatives are crucial for their chemical reactivity and properties. These structures can be identified and confirmed through various analytical techniques, including ^1H NMR, IR, MS, and elemental analysis, ensuring the high purity and structural integrity of the synthesized compounds (Jiang Du-xiao, 2005).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, serving as key intermediates. For instance, they are used in the synthesis of benzhydrylamines via base-mediated intramolecular arylation, highlighting their versatility in producing advanced intermediates for further chemical transformations (K. Kisseljova, P. Smyslová, V. Krchňák, 2014).

Scientific Research Applications

Photosensitive Protecting Groups

3-Nitrobenzenesulfonic acid derivatives, including 3-nitrophenyl groups, have been utilized as photosensitive protecting groups in synthetic chemistry. These groups show promise for future applications due to their ability to be removed under mild, non-destructive conditions, enabling the protection of sensitive functional groups during chemical synthesis. This approach has been highlighted as a key developmental stage for synthetic methodologies, aiming to increase the efficiency and selectivity of chemical reactions (Amit, Zehavi, & Patchornik, 1974).

Nitrobenzene Production Advances

Research on nitrobenzene, closely related to this compound, outlines the progress in production techniques, such as the shift towards using solid acid catalysts for synthesizing nitrobenzene. This shift is identified as a developing direction, aiming to replace traditional, environmentally harsh methods with more sustainable alternatives. The advancements in vapor phase nitration using solid acid catalysts highlight a significant technical progression in the field of industrial chemistry (Zhao, 2003).

Synthesis of Cyclic Compounds

The synthesis of cyclic compounds containing aminobenzenesulfonamide, a derivative of this compound, demonstrates its utility in creating novel polyheterocyclic compounds. This research emphasizes the role of such derivatives in the pharmaceutical industry and organic synthesis, showcasing their versatility and value as chemical moieties. The development of multifunctional click cycloalkyne agents and the improvement of intramolecular reactions for synthesizing cyclopenta[c]piperidine alkaloids are notable highlights (Kaneda, 2020).

Wastewater Management Innovations

Innovations in wastewater management have explored the use of free nitrous acid (FNA), derived from nitro compounds like this compound, for improving wastewater treatment practices. The application of FNA in controlling sewer corrosion, odor, and in enhancing sludge reduction demonstrates a novel approach to managing wastewater systems. This research identifies FNA's potential in improving the performance of wastewater systems, although it calls for further development and large-scale demonstrations (Duan et al., 2019).

Nitro-Aromatic Compounds in Environmental Pollution

The role of nitro-aromatic compounds, including this compound and its derivatives, in environmental pollution and potential human health hazards has been critically reviewed. Particularly, compounds like 3-nitrobenzanthrone found in diesel exhaust and urban air pollution have been associated with increased risks of lung cancer due to their potent mutagenic properties. This review underscores the importance of understanding the environmental presence and health implications of nitro-aromatic compounds, advocating for more research and monitoring for accurate risk assessment (Arlt, 2005).

Mechanism of Action

Target of Action

It’s known that many sulfonic acids, including nitrobenzenesulfonic acids, are often used as catalysts or intermediates in various chemical reactions .

Mode of Action

For instance, 3-Nitrobenzenesulfonic acid can be reduced to metanilic acid with iron or by catalytic hydrogenation .

Biochemical Pathways

Nitrobenzenesulfonic acids are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

It’s known that nitrobenzenesulfonic acids can participate in various chemical reactions, potentially leading to various molecular and cellular effects .

Action Environment

This compound is known to form a corrosive solution in water, and when diluted with water, it generates considerable heat . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of water and temperature .

Safety and Hazards

3-Nitrobenzenesulfonic acid is a skin and severe eye irritant. It decomposes violently at about 200°C. Mixture with sulfuric acid + sulfur trioxide may explode above 150°C . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for 3-Nitrobenzenesulfonic acid are not detailed, it is used as a dye intermediate, used as a vat dye, sulfur dye anti-dyeing agent and dye color protection agent, and can be used as a Marine rust inhibitor and electroplating nickel removal agent . Its photocatalytic degradation has been studied , indicating potential future research directions in environmental science and technology.

properties

IUPAC Name |

3-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMOULMPIIOVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048079 | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder; [TCI America MSDS] | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19936 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

98-47-5 | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-methyl-N-[(1r,4r)-4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl]benzamide](/img/structure/B1214221.png)

![5-cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1214225.png)

![1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methoxyphenyl)-1-(2-oxolanylmethyl)urea](/img/structure/B1214228.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-oxo-2-thiophen-2-ylethyl)thio]purine-2,6-dione](/img/structure/B1214229.png)

![2-methoxy-N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1214231.png)

![5-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B1214234.png)